molecular formula C13H10N4O2 B14097756 3-benzylpteridine-2,4(1H,3H)-dione

3-benzylpteridine-2,4(1H,3H)-dione

Cat. No.: B14097756
M. Wt: 254.24 g/mol
InChI Key: CPTGJSQFVGEBTE-UHFFFAOYSA-N
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Description

3-Benzyl-1H-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1H-pteridine-2,4-dione typically involves the condensation of appropriate benzyl derivatives with pteridine precursors. One common method is the Gabriel-Isay synthesis, which involves the reaction of benzylamine with a pteridine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 3-Benzyl-1H-pteridine-2,4-dione may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Benzyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets and pathways. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s ability to undergo oxidation and reduction makes it a versatile component in enzymatic processes . Additionally, its unique structure allows it to interact with nucleic acids and proteins, influencing their function and stability .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-1H-pteridine-2,4-dione is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity compared to other pteridine derivatives. This substitution enhances its potential for use in optoelectronic materials and as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

3-benzyl-1H-pteridine-2,4-dione

InChI

InChI=1S/C13H10N4O2/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19)

InChI Key

CPTGJSQFVGEBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=O

Origin of Product

United States

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